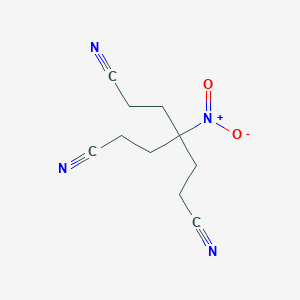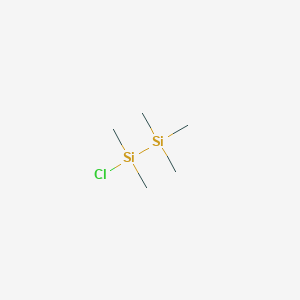
4-(2-Cyanoethyl)-4-nitroheptanedinitrile
Vue d'ensemble
Description
The compound “4-(2-Cyanoethyl)-4-nitroheptanedinitrile” belongs to the category of organic molecules containing nitro, cyano, and alkyl groups. These functional groups suggest the compound could exhibit interesting chemical reactions and properties due to the presence of highly reactive and polar functionalities.
Synthesis Analysis
The synthesis of related compounds, such as 3-substituted 2-methylene-4-nitrobutanenitriles, has been achieved through efficient four-component reactions involving N-sulfonylimines, (cyanomethylene)triphenylphosphorane, nitromethane, and formaldehyde, indicating a potential pathway for the synthesis of similar structures (Jin et al., 2011).
Molecular Structure Analysis
Studies on molecules with similar functional groups have shown the influence of cyano and nitro groups on molecular geometry and stability. For instance, the structure of nitroxides like 2-cyano-4,4,5,5-tetramethyl-3-oxide-2-imidazoline-1-oxyl provides insights into the coplanarity and intermolecular interactions influenced by cyano groups (Koreneva et al., 2001).
Chemical Reactions and Properties
Reactions involving arylmalononitriles and nitric acid, leading to products like 4-nitrobenzoyl cyanide, highlight the reactivity of the cyano and nitro groups under certain conditions, suggesting that “4-(2-Cyanoethyl)-4-nitroheptanedinitrile” might undergo similar transformations (Suzuki et al., 1988).
Physical Properties Analysis
The presence of nitro and cyano groups significantly impacts the physical properties of molecules, affecting their phase transitions, as observed in compounds like 4-cyano-4'-pentylbiphenyl (5CB), which exhibits field-induced isotropic-nematic phase transitions (Marr & Gezelter, 2014).
Chemical Properties Analysis
The chemical behavior of “4-(2-Cyanoethyl)-4-nitroheptanedinitrile” could be inferred from reactions of similar compounds. For example, the cyanation of aromatic C-H bonds using N-nitroso as a directing group illustrates the potential reactivity of the cyano and nitro groups in facilitating bond formation and functional group transformations (Dong et al., 2015).
Applications De Recherche Scientifique
Nitrating and Chlorinating Species Formation : A study explored the formation of reactive species capable of nitrating phenolic substrates like tyrosine, which suggests potential applications in biochemistry and pharmaceuticals (Eiserich et al., 1996).
Bonding in Amorphous Carbon Nitride : Research on carbon nitride, which involves cyano groups, focused on the production of a crystalline super-hard phase, indicating applications in material science and engineering (Rodil & Muhl, 2004).
Novel Conjugate Material for Nitrite Detection : A study presented a 4-nitro-1-naphthylamine ligand functionalized material for efficient nitrite monitoring and removal from water, suggesting environmental and analytical chemistry applications (Awual et al., 2019).
Magnetic Nanocatalysts for Nitrophenol Reduction : This research developed a catalyst based on Fe@Au bimetallic nanoparticles for the reduction of nitrophenol compounds, relevant in environmental remediation and catalysis (Gupta et al., 2014).
Organic Synthesis Using Cyano-aci-Nitroacetate : The study explored the synthesis of Pentanedinitrile-2,4-dinitronates, indicating applications in organic synthesis and pharmaceuticals (Nishiwaki et al., 1999).
Metal Salts of 4,5-Dicyano-2H-1,2,3-Triazole Anion : This research on the formation of metal salts of a dicyano-triazole anion suggests applications in materials science and possibly energetics (Sabaté et al., 2012).
Graphene-Based Catalysts for Nitro Compound Reduction : The study reviewed graphene-based catalysts for reducing nitro compounds, indicating potential in environmental cleanup and synthetic chemistry (Nasrollahzadeh et al., 2020).
Biodegradation of Nitroaromatic Compounds : This research highlights microbial systems capable of transforming or biodegrading nitroaromatic compounds, relevant to environmental biotechnology and waste management (Spain, 2013).
Propriétés
IUPAC Name |
4-(2-cyanoethyl)-4-nitroheptanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c11-7-1-4-10(14(15)16,5-2-8-12)6-3-9-13/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPJJZVGSOUSFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CCC#N)(CCC#N)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163414 | |
| Record name | 4-(2-Cyanoethyl)-4-nitroheptanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyanoethyl)-4-nitroheptanedinitrile | |
CAS RN |
1466-48-4 | |
| Record name | Tris(2-cyanoethyl)nitromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1466-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Cyanoethyl)-4-nitroheptanedinitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Cyanoethyl)-4-nitroheptanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-cyanoethyl)-4-nitroheptanedinitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-CYANOETHYL)-4-NITROHEPTANEDINITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E352DQR73S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B75334.png)




![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)

![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)



